molecular formula C6H12NO3S- B1227001 Cyclohexylsulfamate

Cyclohexylsulfamate

Cat. No. B1227001
M. Wt: 178.23 g/mol
InChI Key: HCAJEUSONLESMK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexylsulfamate is an organic sulfamate oxoanion that is the conjugate base of cyclohexylsulfamic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a cyclohexylsulfamic acid.

Scientific Research Applications

1. Food Industry Applications

Sodium N-cyclohexylsulfamate, also known as sodium cyclamate, is extensively used in the food manufacturing industry. Its application status and detection methods in food have been a significant focus of research. For instance, Niu Lie-qi (2015) highlighted the importance of accurate detection and effective control of sodium N-cyclohexylsulfamate in food, considering its potential health hazards with excessive intake (Niu Lie-qi, 2015).

2. Chemical Properties in Aqueous Solutions

Research on cyclohexylsulfamates has explored their chemical properties in aqueous solutions. Studies by Rudan-Tasič and Klofutar (2004) and Klofutar et al. (2006) examined the volumetric properties of cyclohexylsulfamates in aqueous solutions, focusing on their structural interactions, such as ion-ion and ion-solvent interactions (Rudan-Tasič & Klofutar, 2004); (Klofutar & Rudan-Tasič, 2006).

3. Conductometric Studies

There have been conductometric studies involving cyclohexylsulfamates. Bešter-Rogač, Klofutar, and Rudan-Tasič (2010) conducted a conductometric study of symmetrical tetraalkylammonium cyclohexylsulfamates to explore the ion-pairing process of hydrophobic ions (Bešter-Rogač et al., 2010).

4. Nanofiltration Membrane Fabrication

Gui-E Chen et al. (2015) focused on the fabrication and characterization of a novel nanofiltration membrane by using sodium N-cyclohexylsulfamate (SCHS). Their study demonstrated how SCHS could enhance the water flux and salt rejection in the fabrication of thin-film composite polyamide membranes (Gui-E Chen et al., 2015).

5. Sensory Interaction Studies

Laffort, Walsh, and Spillane (2002) utilized cyclohexylsulfamate in their studies on sensory interactions, particularly focusing on the sweetness perception in binary mixtures. Their research provided insights into sweet taste suppression, synergism, or pure additivity using sodium cyclohexylsulfamate (Laffort et al., 2002).

properties

Product Name

Cyclohexylsulfamate

Molecular Formula

C6H12NO3S-

Molecular Weight

178.23 g/mol

IUPAC Name

N-cyclohexylsulfamate

InChI

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/p-1

InChI Key

HCAJEUSONLESMK-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.6 g (0.05 mol) of 1-[p-(2-acetylamino-2-carbomethoxyvinyl)-phenoxy]-2,3-epoxy-propane are dissolved in 50 ml of absolute tetrahydrofurane, 4.25 ml (0.05 mol) of isopropylamine are added and thereafter the mixture is heated for 18 hours to the boil under a reflux condenser. It is then evaporated in vacuo and the resulting crude base is dissolved in ethyl acetate. The solution is extracted three times with 20 ml of 1 N hydrochloric acid at a time. The hydrochloric acid extracts are brought to pH 8 with sodium carbonate solution and the crude base which hereupon has separated out is extracted with ethyl acetate. The extract is washed with water, dried over sodium sulphate and evaporated in vacuo. 17 g of crude base are obtained as a brownish oil. This is dissolved in 20 ml of acetone and mixed with a solution of 9 g of N-cyclohexylsulphamic acid in 70 ml of acetone. After addition of ether, the N-cyclohexylsulphamate of 1-[p-(2-acetylamino-2-carbomethoxy-vinyl)-phenoxy]-2-hydroxy-3-isoproylamino-propane, melting point 121°-125° C., is obtained.
Name
1-[p-(2-acetylamino-2-carbomethoxyvinyl)-phenoxy]-2,3-epoxy-propane
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexylsulfamate
Reactant of Route 2
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Cyclohexylsulfamate
Reactant of Route 3
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Cyclohexylsulfamate
Reactant of Route 4
Cyclohexylsulfamate
Reactant of Route 5
Cyclohexylsulfamate
Reactant of Route 6
Cyclohexylsulfamate

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